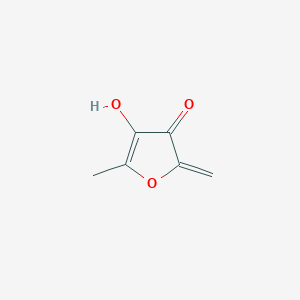

4-hydroxy-5-methyl-2-methylene-3(2H)-furanone

説明

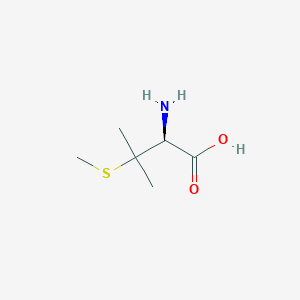

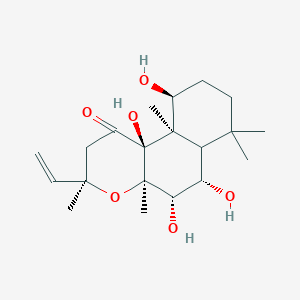

4-Hydroxy-5-methyl-2-methylene-3(2H)-furanone, also known as 3-Hexen-2-one, is a chemical compound with the formula C7H12O2 . It is an important volatile flavour and aroma component .

Synthesis Analysis

The synthesis of 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone can be achieved from (2R,3R)-tartaric acid through a five-step sequence . The key step involves the formation of (4R,5R)-4,5-diacetyl-2,2-dimethyl-1,3-dioxolane by reaction of methylmagnesium chloride with the corresponding 4,5-bis(dimethylamide) .Molecular Structure Analysis

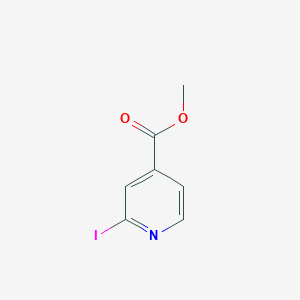

The molecular structure of 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone consists of 7 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The IUPAC Standard InChIKey is UTTSDKCNJMWXSK-DAXSKMNVSA-N .Chemical Reactions Analysis

The key chemical reaction in the synthesis of 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone involves the formation of (4R,5R)-4,5-diacetyl-2,2-dimethyl-1,3-dioxolane by reaction of methylmagnesium chloride with the corresponding 4,5-bis(dimethylamide) .Physical And Chemical Properties Analysis

The molecular weight of 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone is 128.1690 . More detailed physical and chemical properties are not available in the search results.科学的研究の応用

Aroma Compound in Foods

4-Hydroxy-5-Methyl-2-Methylene-3(2H)-Furanone and related compounds are key flavor compounds in many fruits and are highly appreciated in the food industry for their attractive sensory properties. They are synthesized through enzymatic steps in fruits and are also products of the Maillard reaction, contributing significantly to the flavor of cooked foodstuffs. This compound is particularly important in the flavoring of strawberry, raspberry, pineapple, and tomato, although the exact biosynthetic route is unknown (Schwab, 2013).

Role in Maillard Reaction

This compound is involved in the Maillard reaction, which is a chemical reaction between amino acids and reducing sugars that gives browned foods their desirable flavor. Studies on the fragmentation of this compound by mass spectrometry have provided insights into the chemical processes that occur during the Maillard reaction, which is fundamental to understanding the formation of flavor and color in cooked foods (Fay, Huynh-Ba, & Blank, 1997).

Potential Antioxidant and Anti-Carcinogenic Properties

Research suggests that compounds like 4-Hydroxy-5-Methyl-2-Methylene-3(2H)-Furanone, which occur in foods, might have mutagenic and anti-carcinogenic properties. Some of these compounds are effective anti-carcinogenic agents in animal diets being treated with cancer-inducing compounds. Additionally, they exhibit antioxidant activity comparable to ascorbic acid, indicating potential health benefits (Slaughter, 2007).

Synthesis and Chemical Characterization

Significant efforts have been made in the synthetic preparation of 4-Hydroxy-5-Methyl-2-Methylene-3(2H)-Furanone and related compounds, which are applied in industry. Understanding the chemical structure and properties of these compounds is crucial for their application in food flavoring and potentially in other areas like pharmaceuticals (Re, Maurer, & Ohloff, 1973).

Biological Functions and Inter-Organism Signaling

These compounds are believed to function as inter-organism signal molecules in various systems. For example, 5-Methyl-4-Hydroxy-3(2H)-Furanone acts as a male pheromone in certain species and plays a role in deterring fungal growth on fruits. Such functions highlight the ecological and biological significance of these compounds beyond their human uses (Slaughter, 1999).

特性

IUPAC Name |

4-hydroxy-5-methyl-2-methylidenefuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3/c1-3-5(7)6(8)4(2)9-3/h8H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPMQEIOINVDLMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(=C)O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene](/img/structure/B144228.png)

![(3aR,6aR)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B144238.png)